molecular formula C12H22N2O2 B13637078 N-ethyl-N-(pyrrolidin-3-yl)oxane-4-carboxamide

N-ethyl-N-(pyrrolidin-3-yl)oxane-4-carboxamide

Cat. No.: B13637078
M. Wt: 226.32 g/mol
InChI Key: RIKJNGLNFZTGGE-UHFFFAOYSA-N
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Description

N-ethyl-N-(pyrrolidin-3-yl)oxane-4-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(pyrrolidin-3-yl)oxane-4-carboxamide typically involves the formation of the pyrrolidine ring followed by the introduction of the oxane-4-carboxamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine under reflux in 1,4-dioxane has been reported .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(pyrrolidin-3-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-ethyl-N-(pyrrolidin-3-yl)oxane-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are of interest for drug development, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-N-(pyrrolidin-3-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with diverse biological activities.

    Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry and its role as a pharmacophore.

    Prolinol: A pyrrolidine derivative used in asymmetric synthesis and as a chiral auxiliary.

Uniqueness

N-ethyl-N-(pyrrolidin-3-yl)oxane-4-carboxamide is unique due to its specific combination of the pyrrolidine ring and the oxane-4-carboxamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

N-ethyl-N-pyrrolidin-3-yloxane-4-carboxamide

InChI

InChI=1S/C12H22N2O2/c1-2-14(11-3-6-13-9-11)12(15)10-4-7-16-8-5-10/h10-11,13H,2-9H2,1H3

InChI Key

RIKJNGLNFZTGGE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNC1)C(=O)C2CCOCC2

Origin of Product

United States

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